molecular formula C15H12ClN3O B2628091 3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one CAS No. 2096986-46-6

3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one

Cat. No.: B2628091
CAS No.: 2096986-46-6
M. Wt: 285.73
InChI Key: ZHLKAOCQKKCXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the quinazolinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with DNA or proteins, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-(4-methylbenzyl)quinazolin-4(3H)-one
  • 3-amino-2-(4-fluorobenzyl)quinazolin-4(3H)-one
  • 3-amino-2-(4-bromobenzyl)quinazolin-4(3H)-one

Uniqueness

3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially different biological properties .

Properties

IUPAC Name

3-amino-2-[(4-chlorophenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-11-7-5-10(6-8-11)9-14-18-13-4-2-1-3-12(13)15(20)19(14)17/h1-8H,9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLKAOCQKKCXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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